molecular formula C22H25NO3 B11430197 cyclohexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclohexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11430197
M. Wt: 351.4 g/mol
InChI Key: JGCMVJQKLMIZLQ-UHFFFAOYSA-N
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Description

Cyclohexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that produces indoles from phenylhydrazines and ketones under acidic conditions . For this compound, the reaction typically involves the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of halogenated or nitrated derivatives.

Scientific Research Applications

Cyclohexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as anti-cancer or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the phenyl ring enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

cyclohexyl 3-methyl-4-oxo-6-phenyl-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C22H25NO3/c1-14-20-18(12-16(13-19(20)24)15-8-4-2-5-9-15)23-21(14)22(25)26-17-10-6-3-7-11-17/h2,4-5,8-9,16-17,23H,3,6-7,10-13H2,1H3

InChI Key

JGCMVJQKLMIZLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3)C(=O)OC4CCCCC4

Origin of Product

United States

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